methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
Description
Methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound featuring a fused thiophene-pyrrole core with a bromine substituent at the 6-position and a methyl ester group at the 5-position. This structure is pivotal in medicinal and materials chemistry due to its reactivity and ability to serve as a precursor for complex heterocycles. Derivatives of thieno[3,2-b]pyrrole carboxylates are widely studied for their electronic properties and biological activities, such as antibacterial and antitumor effects .
Properties
Molecular Formula |
C8H6BrNO2S |
|---|---|
Molecular Weight |
260.11 g/mol |
IUPAC Name |
methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C8H6BrNO2S/c1-12-8(11)6-5(9)7-4(10-6)2-3-13-7/h2-3,10H,1H3 |
InChI Key |
KTXFTHROEROVGD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=CS2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the bromination of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification techniques to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of N-substituted derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of hydrogenated derivatives.
Scientific Research Applications
Methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Mechanism of Action
The mechanism of action of methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is primarily based on its ability to interact with specific molecular targets. The bromine atom and the thienopyrrole ring system play crucial roles in its reactivity and binding affinity. The compound can form covalent or non-covalent interactions with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Functional Groups
The reactivity and applications of thieno[3,2-b]pyrrole derivatives are highly dependent on substituent positions and functional groups. Key analogues include:
Key Observations :
- Bromine Position : Bromine at the 6-position (target compound) is more reactive in electrophilic substitutions and Suzuki couplings compared to 2-bromo derivatives due to electronic and steric factors .
- Ester vs. Acid: Methyl/ethyl esters (e.g., target compound) are typically intermediates, while carboxylic acids (e.g., 2-methyl-4H-thieno...-5-carboxylic acid) are used directly in biological assays .
- Core Heteroatom: Replacing the thieno ring with furo (oxygen instead of sulfur) reduces aromaticity and alters electronic properties, impacting applications in organic semiconductors .
Physicochemical Properties
Biological Activity
Methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C8H7BrN2O2S
- Molecular Weight : 285.12 g/mol
- CAS Number : 332099-14-6
The presence of the bromine atom in the structure is believed to enhance its reactivity and biological activity by influencing interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromine atom and the carboxylate group can participate in various biochemical pathways, potentially influencing cellular processes such as apoptosis and cell cycle regulation.
Key Mechanisms:
- Inhibition of Kinases : Similar compounds have shown activity against kinases such as VEGFR-2 and AKT, which are critical in cancer cell proliferation and survival .
- Induction of Apoptosis : Compounds in this class have been reported to induce apoptosis in cancer cells by activating caspase pathways .
- Cell Cycle Arrest : Research indicates that these compounds can cause cell cycle arrest at specific phases, particularly the S phase, which is crucial for cellular replication .
Anticancer Activity
A study evaluating the anticancer properties of thieno[3,2-b]pyrrole derivatives found that this compound exhibited promising antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values for different derivatives:
| Compound Name | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | HepG2 | 3.105 | Induces apoptosis |
| PC-3 | 2.15 | Inhibits VEGFR-2 | |
| MCF7 | 4.60 | Inhibits AKT |
These findings suggest that this compound could serve as a lead compound for further development into anticancer agents.
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that compounds similar to this compound effectively inhibited the growth of liver (HepG2) and prostate (PC-3) cancer cells. The most active derivatives showed selective toxicity towards cancer cells while sparing normal cells .
- Mechanistic Evaluation : Further mechanistic studies revealed that these compounds could inhibit key signaling pathways involved in tumor growth. For instance, methyl 6-bromo derivatives were shown to inhibit both VEGFR-2 and AKT pathways at low micromolar concentrations, leading to significant reductions in cell viability and proliferation rates in treated cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
